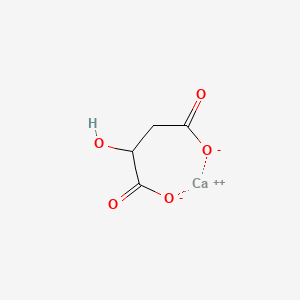
N2,N6-Di-Cbz Avizafone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N6-Di-Cbz Avizafone, also known by its chemical name N2,N6-bis[(phenylmethoxy)carbonyl]-L-lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methylglycinamide, is a compound with the molecular formula C38H39ClN4O7 and a molecular weight of 699.19 g/mol . It is an intermediate in the synthesis of Avizafone, which is a prodrug of Diazepam, a well-known medication used to treat anxiety, muscle spasms, and seizures .
Métodos De Preparación
The synthesis of N2,N6-Di-Cbz Avizafone involves multiple steps, starting from the appropriate amino acid derivatives. The synthetic route typically includes the protection of amino groups with carbobenzyloxy (Cbz) groups, followed by coupling reactions to form the desired peptide bonds. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in solvents like dichloromethane (DCM) or ethyl acetate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
N2,N6-Di-Cbz Avizafone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Cbz protecting groups, yielding the free amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the benzoyl or chlorophenyl groups can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N2,N6-Di-Cbz Avizafone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various peptides and peptide-like compounds.
Biology: Researchers use it to study the biochemical pathways involving peptide synthesis and degradation.
Medicine: As a precursor to Avizafone, it is crucial in the development of medications for treating anxiety and seizures.
Industry: It is used in the production of pharmaceuticals and as a reference material in analytical chemistry
Mecanismo De Acción
The mechanism of action of N2,N6-Di-Cbz Avizafone involves its conversion to Avizafone, which is then metabolized to Diazepam. Diazepam acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the brain, resulting in anxiolytic, anticonvulsant, and muscle relaxant properties .
Comparación Con Compuestos Similares
N2,N6-Di-Cbz Avizafone can be compared with other similar compounds such as:
Diazepam: The active metabolite of Avizafone, used directly as a medication.
Lorazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Clonazepam: Known for its potent anticonvulsant effects.
This compound is unique due to its role as a prodrug, allowing for controlled release and metabolism to Diazepam, providing a longer duration of action and potentially fewer side effects .
Propiedades
Número CAS |
60067-14-3 |
|---|---|
Fórmula molecular |
C₃₈H₃₉ClN₄O₇ |
Peso molecular |
699.19 |
Sinónimos |
N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide; _x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide](/img/structure/B1144597.png)
![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)

![Strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate](/img/structure/B1144608.png)
![2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide](/img/structure/B1144612.png)
